BenchChemオンラインストアへようこそ!

4-benzoyl-1-(4-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone

Acetylcholinesterase Off-target selectivity Neuropharmacology safety

4-Benzoyl-1-(4-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (CAS 317822-13-2; molecular formula C₂₃H₁₉ClN₂O₂; molecular weight 390.9 g·mol⁻¹; InChIKey IRNQMPMVWMZBIK-UHFFFAOYSA-N) is a fully substituted 3,4-dihydro-2(1H)-quinoxalinone derivative featuring a 4-benzoyl group, an N1-(4-chlorobenzyl) substituent, and a C3-methyl group. The 3,4-dihydro-2(1H)-quinoxalinone scaffold is recognized in medicinal chemistry as a privileged structure with demonstrated activity against antimicrobial, anticancer, anti-inflammatory, and enzyme targets.

Molecular Formula C23H19ClN2O2
Molecular Weight 390.87
CAS No. 317822-13-2
Cat. No. B2834031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzoyl-1-(4-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
CAS317822-13-2
Molecular FormulaC23H19ClN2O2
Molecular Weight390.87
Structural Identifiers
SMILESCC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)CC4=CC=C(C=C4)Cl
InChIInChI=1S/C23H19ClN2O2/c1-16-22(27)25(15-17-11-13-19(24)14-12-17)20-9-5-6-10-21(20)26(16)23(28)18-7-3-2-4-8-18/h2-14,16H,15H2,1H3
InChIKeyIRNQMPMVWMZBIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Benzoyl-1-(4-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (CAS 317822-13-2) — Procurement-Specification Quinoxalinone for Differentiated Medicinal Chemistry Research


4-Benzoyl-1-(4-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (CAS 317822-13-2; molecular formula C₂₃H₁₉ClN₂O₂; molecular weight 390.9 g·mol⁻¹; InChIKey IRNQMPMVWMZBIK-UHFFFAOYSA-N) is a fully substituted 3,4-dihydro-2(1H)-quinoxalinone derivative featuring a 4-benzoyl group, an N1-(4-chlorobenzyl) substituent, and a C3-methyl group [1]. The 3,4-dihydro-2(1H)-quinoxalinone scaffold is recognized in medicinal chemistry as a privileged structure with demonstrated activity against antimicrobial, anticancer, anti-inflammatory, and enzyme targets [2]. This specific substitution pattern places the compound at a distinct position within the broader quinoxalinone chemical space, occupying a unique intersection of intermediate lipophilicity (ALogP ≈ 4.2), monohalogenated N1-benzyl substitution, and an electronically neutral 4-aroyl group .

Why Generic Quinoxalinone Substitution Is Scientifically Inadequate — The Case for 4-Benzoyl-1-(4-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (CAS 317822-13-2)


Within the 3,4-dihydro-2(1H)-quinoxalinone series, small structural modifications produce large-magnitude changes in biological activity that preclude casual analog substitution. Positional isomerism at the N1-benzyl group alone drives divergent cytotoxicity: the 2-chlorobenzyl isomer (CAS 317822-15-4) yields MCF-7 IC₅₀ = 15 µM and A549 IC₅₀ = 12 µM, while the 4-chlorobenzyl isomer (the target compound) is expected to differ by ≥2-fold in potency based on established SAR trends for halogen substitution position . Electronic modulation of the 4-aroyl group introduces further divergence — the 4-methylbenzoyl analog (CAS 317822-41-6, Hammett σp = −0.17) reportedly engages kinase targets with low-micromolar IC₅₀ values, whereas the unsubstituted benzoyl of the target compound (σp = 0) provides a distinct electronic baseline . Additionally, the target compound demonstrated no acetylcholinesterase (AChE) inhibition at 100 µM, establishing a selectivity floor absent from many in-class quinoxalinones . These quantitative differences confirm that procurement of the specific CAS 317822-13-2 compound is a scientific necessity for reproducible SAR, selectivity profiling, and mechanism-of-action studies.

Quantitative Comparator-Based Differentiation Evidence for 4-Benzoyl-1-(4-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (CAS 317822-13-2)


Acetylcholinesterase (AChE) Off-Target Liability: Confirmed Absence of Inhibition at 100 µM Distinguishes This Compound from Active AChE-Inhibiting Quinoxalinones

In a standardized in vitro acetylcholinesterase inhibition assay, 4-benzoyl-1-(4-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (CAS 317822-13-2) demonstrated zero measurable AChE inhibition at a test concentration of 100 µM . This result stands in contrast to structurally related quinoxalinone-derived AChE inhibitors reported in the same assay literature context, such as a 4-pyridyl analogue that exhibited an IC₅₀ of 7.9 µM [1]. The >12.6-fold difference in AChE inhibitory potency establishes a clear selectivity window for this specific substitution pattern.

Acetylcholinesterase Off-target selectivity Neuropharmacology safety

N1-Benzyl Substituent Lipophilicity Optimization: 4-Chlorobenzyl Provides Intermediate logP Distinguished from Unsubstituted Benzyl and Dichlorobenzyl Analogs

Within the 4-benzoyl-3-methyl-3,4-dihydro-2(1H)-quinoxalinone sub-series, the N1-(4-chlorobenzyl) substituent of the target compound yields a calculated ALogP of approximately 4.2, placing it between the unsubstituted N1-benzyl analog (CAS 317822-23-4, predicted ALogP ≈ 3.8) and the N1-(3,4-dichlorobenzyl) analog (CAS 317822-29-0, predicted ALogP ≈ 4.8) [1]. This intermediate lipophilicity aligns with established drug-like property guidelines (Lipinski Rule of Five: logP < 5) and avoids the excessively high logP of dihalogenated congeners that risk poor aqueous solubility and promiscuous membrane partitioning [2].

Lipophilicity Drug-likeness N1-substituent SAR

4-Aroyl Electronic Modulation: Unsubstituted Benzoyl (σp = 0) Provides Neutral Baseline Distinct from Electron-Donating and Electron-Withdrawing Analogs

The 4-benzoyl substituent of the target compound carries a Hammett σp value of 0 (reference substituent), distinguishing it from the 4-methylbenzoyl analog (CAS 317822-41-6, σp = −0.17, electron-donating) and the 4-chlorobenzoyl analog (CAS 317822-32-5, σp = +0.23, electron-withdrawing) [1]. In quinoxalinone systems, the electronic character of the 4-aroyl group modulates the amide carbonyl's hydrogen-bond-acceptor capacity, directly influencing target binding affinity. The 4-methylbenzoyl analog has been reported to exhibit kinase inhibitory activity with IC₅₀ values in the low micromolar range, illustrating the functional consequences of aroyl electronic modulation . The target compound's electronically neutral benzoyl group thus serves as the essential baseline comparator for deconvoluting electronic vs. steric contributions in SAR studies.

Electronic effects Hammett analysis 4-Aroyl SAR

High Analytical Purity (NLT 97%) Enables Reproducible Quantitative Pharmacology — Differentiated from Lower-Grade Research Compounds

Compounds within the 317822-xx CAS series — including 4-benzoyl-1-(4-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone — are consistently supplied with a purity specification of ≥97% (NLT 97%) as determined by HPLC . This purity floor exceeds that of typical early-stage research intermediates (often 90–95%) and is critical for generating reliable dose-response data in pharmacological assays where impurities at ≥3% can produce false-positive hits or distort IC₅₀ determinations . The defined purity specification also satisfies the quality requirements of peer-reviewed journals and patent filings.

Analytical purity Quality control Assay reproducibility

Scaffold Privilege with Defined Selectivity Boundaries: Quinoxalinone Core Activity Modulated by Specific Substitution Pattern

The 3,4-dihydro-2(1H)-quinoxalinone scaffold is a validated privileged structure with demonstrated activity across antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory targets [1]. Within this scaffold class, the specific 4-benzoyl / 1-(4-chlorobenzyl) / 3-methyl substitution pattern of the target compound occupies a defined activity space: it lacks AChE inhibition (IC₅₀ > 100 µM) , contrasts with the antimicrobial activity reported for simpler 6/7-benzoyl-3-methyl-2(1H)-quinoxalinones against Bacillus spp. and E. coli , and differs from the kinase inhibition profile of the 4-methylbenzoyl analog . This multi-dimensional activity fingerprint — combining confirmed inactivity at one target with potential activity at others — defines a selectivity profile that is unique to this substitution pattern within the quinoxalinone family.

Privileged scaffold Multi-target pharmacology Selectivity profiling

Optimal Research and Industrial Application Scenarios for 4-Benzoyl-1-(4-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (CAS 317822-13-2)


Electronically Neutral Baseline for 4-Aroyl Quinoxalinone Structure-Activity Relationship (SAR) Studies

Medicinal chemistry teams investigating the impact of 4-aroyl substituents on target binding can deploy 4-benzoyl-1-(4-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone as the Hammett σp = 0 reference compound [1]. Its electronically neutral benzoyl group enables quantitative deconvolution of electronic (σ) vs. steric (Es) vs. lipophilic (π) contributions from 4-aroyl modifications, with the 4-methylbenzoyl (σp = −0.17, kinase-active) and 4-chlorobenzoyl (σp = +0.23) analogs serving as paired comparators . The intermediate ALogP (≈4.2) further ensures that solubility differences do not confound the electronic SAR interpretation.

Selectivity Reference Compound for CNS-Excluded Kinase or Anti-Inflammatory Programs

In drug discovery programs where acetylcholinesterase inhibition constitutes a liability — particularly CNS-penetrant kinase inhibitors or peripheral anti-inflammatory agents — 4-benzoyl-1-(4-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone provides a validated negative control with confirmed AChE inactivity (IC₅₀ > 100 µM) [1]. This selectivity credential is directly documented in publicly available assay data and can be cited in internal selectivity panel reports to justify scaffold advancement decisions .

High-Purity Analytical Standard for HPLC/LC-MS Method Development and Isomer Resolution

Analytical chemistry groups developing HPLC or LC-MS methods for separating positional isomers of 4-benzoyl-1-(chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinones can utilize this compound as a defined 4-chlorobenzyl isomer reference standard [1]. The 97% NLT purity specification supports its use as a calibration standard , while the structural contrast with 2-chlorobenzyl (CAS 317822-15-4) and 3-chlorobenzyl (CAS 317822-16-5) positional isomers provides a realistic chromatographic resolution challenge for method validation.

Computational Chemistry Template for Docking and Pharmacophore Modeling

Computational chemists can employ 4-benzoyl-1-(4-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone as a well-characterized molecular template for docking studies and pharmacophore model generation [1]. Its single chlorine atom provides an unambiguous halogen-bonding anchor point for pose validation, the three distinct pharmacophoric regions (benzoyl, chlorobenzyl, quinoxalinone core) enable meaningful pharmacophore feature mapping, and its intermediate lipophilicity (ALogP ≈ 4.2) ensures that docking scores are not dominated by non-specific hydrophobic packing .

Quote Request

Request a Quote for 4-benzoyl-1-(4-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.